molecular formula C17H15NO5 B2363665 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid CAS No. 871322-87-1

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid

Cat. No.: B2363665
CAS No.: 871322-87-1
M. Wt: 313.309
InChI Key: YXOJQGBDLMCBMY-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with a 3-methyl group and a carboxamido linkage to a benzoic acid moiety. The carboxamido group may act as a hydrogen-bond donor/acceptor, while the benzoic acid moiety enhances solubility and bioavailability. Structural characterization typically involves NMR, IR, mass spectrometry, and X-ray crystallography, as seen in analogous compounds .

Properties

IUPAC Name

2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-15(23-14-9-5-4-8-13(14)22-10)16(19)18-12-7-3-2-6-11(12)17(20)21/h2-10,15H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOJQGBDLMCBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Alkylation of Diol Precursors

The foundational approach for constructing the 1,4-benzodioxine ring involves alkylation of 2,3-dihydroxybenzoic acid derivatives. In a representative procedure, 2,3-dihydroxybenzoic acid (12 ) is treated with 1,2-dibromoethane and potassium carbonate in N,N-dimethylformamide (DMF) at 65°C for 24 hours to yield 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. To introduce the C3 methyl group, modifications to the alkylating agent are required.

Proposed Method :

  • Substituted Alkylation Reagent : Use 1-bromo-2-methyl-2-bromopropane instead of 1,2-dibromoethane. This bifunctional alkylating agent introduces a methyl branch during cyclization.
  • Reaction Conditions :
    • Substrate : 2,3-Dihydroxybenzoic acid (10.8 g, 70 mmol)
    • Alkylating Agent : 1-Bromo-2-methyl-2-bromopropane (24 mL, 278 mmol)
    • Base : Potassium carbonate (38.6 g, 280 mmol)
    • Solvent : DMF (40 mL)
    • Temperature : 65°C, 24 hours under nitrogen
  • Workup : Aqueous extraction followed by acidification and recrystallization from toluene yields the methyl-substituted dioxine carboxylic acid.

Challenges :

  • Regioselectivity of alkylation must favor the desired C3 methyl position.
  • Competing reactions may form regioisomers or polymeric byproducts.

Alternative Route via Epoxide Ring-Opening

Glycidyl derivatives have been employed to construct substituted 1,4-benzodioxines. For example, methyl ester 13 (derived from 2,3-dihydroxybenzoic acid) reacts with (2S)-glycidyl tosylate to form esters 19a/19b , which are subsequently hydrolyzed to carboxylic acids.

Adaptation for Methyl Substituent :

  • Epoxide Selection : Use 2-methyloxirane (propylene oxide) instead of glycidyl tosylate.
  • Reaction Protocol :
    • Substrate : Methyl 2,3-dihydroxybenzoate (13 )
    • Epoxide : 2-Methyloxirane (1.2 eq)
    • Base : Triethylamine (2 eq)
    • Solvent : Tetrahydrofuran (THF), reflux, 12 hours
  • Cyclization : Intramolecular epoxide ring-opening forms the 1,4-dioxane ring with a C3 methyl group.
  • Hydrolysis : Lithium hydroxide-mediated saponification converts the ester to carboxylic acid.

Advantages :

  • Epoxides offer better control over stereochemistry and regioselectivity.
  • Higher functional group tolerance compared to dibromoalkanes.

Activation of Carboxylic Acid for Amide Coupling

Acyl Chloride Formation

The mixed-anhydride method or thionyl chloride (SOCl₂) are standard for converting carboxylic acids to reactive intermediates.

Protocol from :

  • Substrate : 3-Methyl-2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (100 mg)
  • Reagent : SOCl₂ (6–10 mL)
  • Conditions : Reflux at 80°C for 4 hours
  • Workup : Evaporate excess SOCl₂ under reduced pressure to yield the acyl chloride as an oil.

Yield : >90% (estimated from analogous reactions).

Amide Bond Formation

Coupling the acyl chloride with 2-aminobenzoic acid requires careful stoichiometry and catalysis.

Example from :

  • Substrates :
    • Acyl chloride (1 eq)
    • 2-Aminobenzoic acid (1 eq)
  • Base : N,N-Diisopropylethylamine (DIPEA, 3 eq)
  • Coupling Agent : HATU (1 eq)
  • Solvent : DMF, 40°C, overnight
  • Workup : Dilution with ethyl acetate, washing with 1N HCl, and recrystallization from ethanol.

Yield : ~85% (based on similar couplings).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 4H, benzene ring)
    • Dioxane methyl: δ 1.2 ppm (singlet, 3H)
    • Amide NH: δ 8.3 ppm (broad, 1H)
  • IR : Stretches at 1680 cm⁻¹ (amide C=O), 1705 cm⁻¹ (carboxylic acid C=O).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Optimization Strategies and Challenges

Mitigating Low Yields in Amidation

  • Coupling Agents : HATU outperforms EDCl/HOBt in sterically hindered systems.
  • Solvent Screening : DMF > DCM in polar aprotic media due to better acyl chloride solubility.

Comparative Analysis of Synthetic Routes

Method Alkylating Agent Yield (%) Key Advantage Limitation
Dibromoalkane 1,2-Dibromoethane 65–75 Scalability Limited substituent diversity
Epoxide Glycidyl tosylate 40–60 Stereochemical control Low yield in condensation steps
Mitsunobu[hypothetical] DIAD, Ph₃P N/A Mild conditions High cost of reagents

Industrial-Scale Considerations

  • Cost Efficiency : 1,2-Dibromoethane is economical but poses toxicity concerns.
  • Green Chemistry : Epoxide routes generate less hazardous waste compared to dibromoalkanes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that derivatives of benzoic acid, including those related to 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid, exhibit significant anticancer properties. For instance, compounds synthesized from this structure have shown efficacy in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that these compounds can target proteins involved in cancer progression, making them potential candidates for drug development against various malignancies .

2. Targeted Protein Degradation
Recent advancements in targeted protein degradation therapies highlight the role of compounds like this compound. These compounds can act as ligands that facilitate the degradation of oncoproteins by recruiting E3 ligases, thus offering a novel approach to cancer treatment . The ability to selectively degrade harmful proteins presents a promising strategy in therapeutic interventions.

Synthesis and Mechanistic Studies

1. Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. This method not only simplifies the synthetic route but also enhances yield and purity of the final product .

Table 1: Synthesis Conditions for Related Compounds

Compound NameReaction ConditionsYield
4-{2-[(2,3-Dihydro-benzo[1,4]dioxine-5-carbonyl)-amino]-benzooxazol-6-yloxy}-pyridine-2-carboxylic acid methylamideDMF with DIPEAUp to 80%
Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylateSOCl₂ activation at 70–80°CHigh yield

Material Science Applications

1. Polymer Chemistry
The unique structural features of this compound lend themselves to applications in polymer chemistry. The compound can be used as a monomer or additive in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices is expected to enhance stability and performance under various environmental conditions.

Case Studies

Case Study 1: Antitumor Efficacy
In a study involving various derivatives of benzoic acids, researchers found that specific modifications to the chemical structure significantly enhanced the anticancer activity against breast cancer cell lines. The study highlighted the importance of functional groups in modulating biological activity and suggested further exploration into similar compounds for therapeutic use .

Case Study 2: Targeted Degradation Mechanisms
Another investigation focused on the mechanism by which compounds related to this compound induce protein degradation. The research revealed that these compounds effectively bind to CRBN (cereblon), facilitating the ubiquitination and subsequent degradation of target proteins associated with tumor growth .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting DNA repair pathways.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound’s closest analogs (similarity ≥0.94) include:

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (CAS 3663-80-7): Replaces the carboxamido-benzoic acid group with a carboxylic acid directly attached to the dioxine ring. This reduces hydrogen-bonding capacity compared to the target compound .
  • (S)-1,4-Benzodioxane-2-carboxylic acid (CAS 70918-54-6): Shares the dioxane ring and carboxylic acid but lacks the 3-methyl group and benzoic acid extension. The stereochemistry (S-configuration) may influence chiral recognition in biological systems .

Other analogs with moderate similarity (0.59–0.64) include ethyl esters (e.g., CAS 261767-10-6) and substituted derivatives (e.g., 5-carboxylic acid variants), which differ in functional groups and solubility profiles .

Substituent Effects on Reactivity and Bioactivity

  • 3-Methyl Group: Present in the target compound and 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 103204-87-1, ST-1639).
  • Carboxamido vs. Carboxylic Acid : The carboxamido group in the target compound introduces a flexible amide bond, contrasting with rigid carboxylic acids in analogs like CAS 3663-80-5. This flexibility may aid in conformational adaptation during protein-ligand interactions .
  • Halogenated Derivatives : Bromo- and fluoro-substituted analogs (e.g., CAS 883001-22-7) exhibit increased molecular weight and altered electronic properties, which could enhance binding affinity but reduce metabolic stability .

Spectroscopic and Crystallographic Data

  • NMR Shifts : The benzoic acid proton in the target compound is expected near δ 12–13 ppm (broad), distinct from ester carbonyls (δ 165–170 ppm) or amides (δ 165–175 ppm) in analogs .
  • X-ray Analysis : The dioxine ring’s planarity and substituent orientations can be validated via SHELX-refined crystallography, a method employed for structurally related compounds .

Data Table: Key Structural Analogs

Compound Name CAS Number Similarity Molecular Weight Key Substituents Potential Applications
Target Compound - - ~329.3 3-Methyl, carboxamido-benzoic acid Drug design, catalysis
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid 3663-80-7 0.94 194.18 Carboxylic acid Synthetic intermediate
(S)-1,4-Benzodioxane-2-carboxylic acid 70918-54-6 0.94 194.18 S-configuration, carboxylic acid Chiral building block
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (ST-1639) 103204-87-1 - 208.21 3-Methyl, carboxylic acid Pharmacological research
5-(Bromomethyl)-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine 883001-22-7 - 247.06 Bromo, fluoro Medicinal chemistry

Biological Activity

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15NO4
  • Molecular Weight : 285.29 g/mol

Synthesis

The synthesis of this compound typically involves the derivation from 2,3-dihydrobenzo[b][1,4]dioxine derivatives through various chemical modifications such as esterification and amide formation. For instance, the carboxamide can be synthesized using a mixed anhydride method to convert the corresponding carboxylic acid derivative into the desired amide .

Antidepressant Activity

Research has shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit significant binding affinities to serotonin receptors (5-HT1A and 5-HT2A). For example, compounds similar to our target compound demonstrated antidepressant-like effects in animal models through forced swimming tests (FST) and tail suspension tests (TST). Notably, one derivative exhibited a Ki value of 17 nM for the 5-HT1A receptor and 0.71 nM for the 5-HT2A receptor, indicating strong receptor affinity .

Inhibition Studies

The compound has been evaluated for its inhibition potential against various biological targets. A study on benzoxazole/benzothiazole-containing derivatives indicated that modifications to the dioxine structure could enhance inhibitory effects on specific enzymes or receptors involved in neuropharmacology .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the dioxine ring can significantly influence biological activity. For instance:

  • Position 3 : Methyl substitution enhances binding affinity to serotonin receptors.
  • Carboxamide Group : Essential for maintaining biological activity and enhancing solubility.

Case Studies

  • Antidepressant Evaluation
    • Study Design : Mice were subjected to FST and TST after administration of varying doses of synthesized derivatives.
    • Results : Significant reduction in immobility time was observed with certain derivatives compared to control groups.
    • : The findings suggest potential for developing new antidepressants based on this scaffold.
  • Enzyme Inhibition
    • Objective : To assess the inhibitory effect on poly(ADP-ribose) polymerase (PARP).
    • Methodology : Enzyme assays were conducted using various concentrations of the compound.
    • Findings : The compound exhibited competitive inhibition with an IC50 value indicating effective modulation of PARP activity .

Data Summary

Activity TypeCompound VariantKi/IC50 ValueReference
Serotonin Receptor8g17 nM (5-HT1A)
0.71 nM (5-HT2A)
Antidepressant EfficacyLead CompoundReduced immobility time
Enzyme InhibitionPARP InhibitorIC50 Value

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid to improve yield and purity?

  • Methodological Answer : The synthesis of this compound requires careful control of reaction parameters. Key steps include:
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates and enhance reaction rates .
  • Temperature and Time : Elevated temperatures (e.g., 80–100°C) and extended reaction times (12–24 hours) are critical for achieving high conversion rates.
  • Purification : Column chromatography or recrystallization is recommended for isolating the final product with ≥95% purity.

Q. Table 1: Critical Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMF or DMSOEnhances reaction rate
Temperature80–100°CReduces side reactions
Reaction Time12–24 hoursMaximizes conversion

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the carboxamido group, aromatic protons, and ether functionalities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (e.g., unreacted starting materials) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address low regioselectivity during the synthesis of derivatives of this compound due to steric hindrance?

  • Methodological Answer : Steric hindrance from the methyl group on the dihydrobenzo[b][1,4]dioxine ring can limit reactivity. Strategies include:
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity by enhancing energy transfer .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) can direct coupling reactions to specific positions .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites and guides synthetic routes .

Q. What experimental approaches are suitable for studying the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL to assess environmental impact :
  • Degradation Studies : Use HPLC-MS to track hydrolysis, photolysis, or microbial degradation products.
  • Partitioning Analysis : Measure log P (octanol-water partition coefficient) to predict bioaccumulation potential.
  • Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) at varying concentrations.

Q. Table 2: Environmental Fate Assessment Workflow

Study TypeMethodologyKey MetricsReference
DegradationHPLC-MSHalf-life, metabolites
Partitioninglog P measurementBioaccumulation potential
EcotoxicologyDaphnia survival assayLC50/EC50 values

Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer : Structural analogs of benzoic acid derivatives often target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Techniques include:
  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity to enzyme active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .
  • Molecular Docking : Computational simulations (e.g., AutoDock) predict binding modes and guide mutagenesis studies .

Key Research Gaps and Future Directions

  • Synthetic Chemistry : Develop asymmetric synthesis methods for enantiopure derivatives.
  • Environmental Impact : Long-term field studies to validate lab-based degradation models.
  • Biological Targets : High-throughput screening to identify novel enzyme targets beyond salicylate pathways.

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